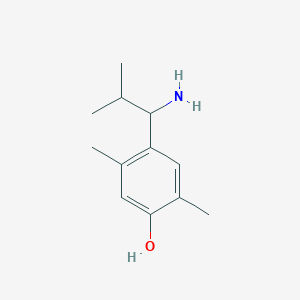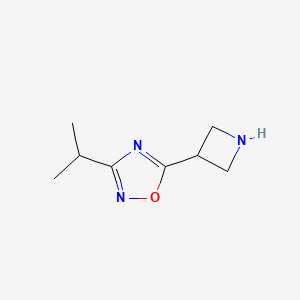
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an azetidine ring, a four-membered nitrogen-containing ring, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azetidine derivatives with nitrile oxides, which can be generated in situ from oximes and chlorinating agents. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. This includes optimizing reaction conditions for large-scale production, such as using continuous flow reactors to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can interact with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yl)-1,2,4-oxadiazole: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
3-(Propan-2-yl)-1,2,4-oxadiazole: Lacks the azetidine ring, which may influence its chemical properties and applications.
Uniqueness
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole is unique due to the presence of both the azetidine and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O/c1-5(2)7-10-8(12-11-7)6-3-9-4-6/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
JJEXCGWIHZRDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



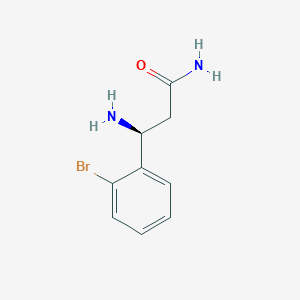
![5-[(2-methoxyethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13296664.png)
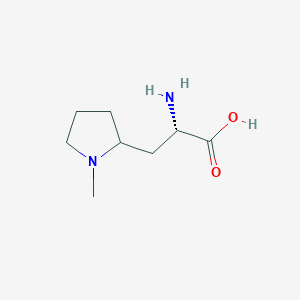
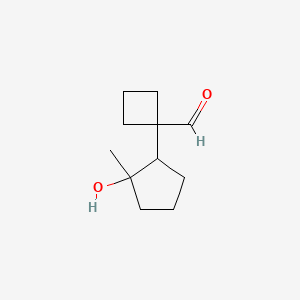
![{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol](/img/structure/B13296686.png)
![[3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid](/img/structure/B13296690.png)
![1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13296697.png)
![2-{[(2-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13296713.png)


![3',4'-Dihydro-1'H-spiro[azetidine-2,2'-naphthalene]](/img/structure/B13296726.png)
![4-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13296734.png)
